molecular formula C15H21NO2S B3911022 N-(2-furylmethyl)-1-adamantanesulfinamide

N-(2-furylmethyl)-1-adamantanesulfinamide

Cat. No. B3911022
M. Wt: 279.4 g/mol
InChI Key: GUFRCCFLFXLXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-adamantanesulfinamide, also known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in Japan in the 1980s and has since been researched for its ability to treat a variety of medical conditions.

Mechanism of Action

N-(2-furylmethyl)-1-adamantanesulfinamide works by inhibiting the activity of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell migration. By inhibiting Rho-kinase, N-(2-furylmethyl)-1-adamantanesulfinamide can relax blood vessels, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-adamantanesulfinamide has been shown to have a variety of biochemical and physiological effects. It can reduce blood pressure, improve blood flow, and reduce inflammation in the brain. It can also inhibit cancer cell growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-furylmethyl)-1-adamantanesulfinamide is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be administered orally or intravenously. However, one limitation of N-(2-furylmethyl)-1-adamantanesulfinamide is that it can have off-target effects, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-1-adamantanesulfinamide. One area of interest is the use of N-(2-furylmethyl)-1-adamantanesulfinamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of N-(2-furylmethyl)-1-adamantanesulfinamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the off-target effects of N-(2-furylmethyl)-1-adamantanesulfinamide and to develop more selective inhibitors of Rho-kinase.

Scientific Research Applications

N-(2-furylmethyl)-1-adamantanesulfinamide has been studied for its potential therapeutic applications in a variety of medical conditions, including cerebral vasospasm, stroke, pulmonary hypertension, and cancer. It has also been investigated for its ability to improve cognitive function and memory.

properties

IUPAC Name

N-(furan-2-ylmethyl)adamantane-1-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-19(16-10-14-2-1-3-18-14)15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFRCCFLFXLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)adamantane-1-sulfinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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